molecular formula C16H10BrCl2N3S B11557541 4-(4-bromophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1,3-thiazole

4-(4-bromophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1,3-thiazole

Cat. No.: B11557541
M. Wt: 427.1 g/mol
InChI Key: BLTRMNJIPYPTKN-DNTJNYDQSA-N
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Description

4-(4-BROMOPHENYL)-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a thiazole derivative in the presence of a palladium catalyst.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by the condensation of a hydrazine derivative with an aldehyde or ketone, in this case, the dichlorophenylmethylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the hydrazone linkage, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The bromophenyl and dichlorophenyl groups can participate in substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-(4-BROMOPHENYL)-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and anticancer activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.

    Chemical Reactivity: The presence of electron-withdrawing groups (bromophenyl and dichlorophenyl) can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-BROMOPHENYL)-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-OXAZOLE: Similar structure but with an oxazole ring instead of a thiazole ring.

    4-(4-BROMOPHENYL)-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-IMIDAZOLE: Similar structure but with an imidazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of 4-(4-BROMOPHENYL)-2-[(2E)-2-[(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOLE lies in its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H10BrCl2N3S

Molecular Weight

427.1 g/mol

IUPAC Name

4-(4-bromophenyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C16H10BrCl2N3S/c17-12-4-1-10(2-5-12)15-9-23-16(21-15)22-20-8-11-3-6-13(18)7-14(11)19/h1-9H,(H,21,22)/b20-8+

InChI Key

BLTRMNJIPYPTKN-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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